molecular formula C21H21ClN2O5S B11446312 N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide

N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide

Cat. No.: B11446312
M. Wt: 448.9 g/mol
InChI Key: YWZPMOQYFLYQIT-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the sulfonyl group, and the attachment of the chlorophenyl and morpholine moieties. Common synthetic routes may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using reagents like sulfuric chloride or sulfonyl chlorides.

    Attachment of Chlorophenyl and Morpholine Moieties: This step may involve nucleophilic substitution reactions and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide
  • N-[(2-Chlorophenyl)methyl]-3-methyl-5-(piperidine-4-sulfonyl)-1-benzofuran-2-carboxamide
  • N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxamide

Uniqueness

N-[(2-Chlorophenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21ClN2O5S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methyl-5-morpholin-4-ylsulfonyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H21ClN2O5S/c1-14-17-12-16(30(26,27)24-8-10-28-11-9-24)6-7-19(17)29-20(14)21(25)23-13-15-4-2-3-5-18(15)22/h2-7,12H,8-11,13H2,1H3,(H,23,25)

InChI Key

YWZPMOQYFLYQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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